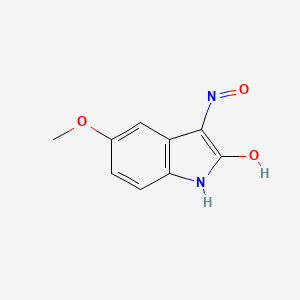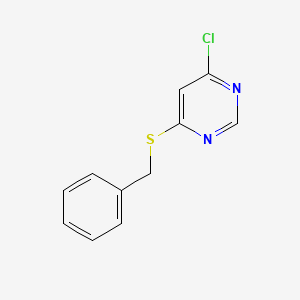![molecular formula C13H15Cl2NO4 B6588220 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid CAS No. 1404879-53-3](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-2-[(tert-butoxy)carbonyl]aminoacetic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation, pain, and stiffness in the body. It is primarily used to treat conditions such as arthritis, tendinitis, bursitis, and various other musculoskeletal conditions. Diclofenac is also used to relieve pain associated with menstrual cramps. Diclofenac is available in various forms including tablets, capsules, injections, topical gels, and creams.
Mécanisme D'action
2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are hormones that are involved in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid has been shown to reduce inflammation, pain, and fever in studies involving both humans and animals. It has also been shown to reduce the number of white blood cells, which are involved in the body's immune response. In addition, it has been shown to reduce joint swelling and pain, as well as reduce the risk of developing osteoarthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid in laboratory experiments is its ability to reduce inflammation, pain, and fever. This makes it an ideal choice for studying the effects of inflammation on the body. However, it should be noted that 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid has some potential side effects, including stomach upset, nausea, and dizziness. Therefore, it is important to use caution when using 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid in laboratory experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid. One potential direction is to explore the effects of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid on other conditions, such as asthma, allergies, and cancer. In addition, further research could be done to explore the long-term effects of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid on the body. Additionally, research could be done to explore the potential of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid to reduce the risk of developing cardiovascular disease. Finally, further research could be done to explore the potential of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid to reduce the risk of developing other chronic diseases, such as diabetes and obesity.
Méthodes De Synthèse
2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid is synthesized using a three-step process involving the reaction of 2-chloro-4-nitrophenol with tert-butylchloroformate, followed by the reaction of the resulting intermediate with 2-amino-2-methyl-1-propanol, and finally the reaction of the intermediate with 2-chloro-4-nitrobenzenesulfonyl chloride. The overall reaction is shown below:
2-Chloro-4-nitrophenol + tert-Butylchloroformate → 2-[(tert-Butoxy)carbonyl]amino-2-(2,4-dichlorophenyl)acetic acid
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid has been used in numerous scientific research studies, particularly in the fields of rheumatoid arthritis, osteoarthritis, and other musculoskeletal conditions. It has also been used to study the effects of inflammation on the body, as well as the effects of other NSAIDs on the body. In addition, it has been used to study the effects of pain relief medications on the body.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid' involves the protection of the amine group, followed by the introduction of the dichlorophenyl group, and finally the deprotection of the amine group.", "Starting Materials": [ "2,4-dichlorophenylacetic acid", "tert-butyl carbamate", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with the amine group of 2,4-dichlorophenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide and triethylamine in dimethylformamide solvent.", "Step 2: Introduction of the dichlorophenyl group by reacting the protected amine group with 2,4-dichlorophenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide and triethylamine in dimethylformamide solvent.", "Step 3: Deprotection of the amine group by reacting the protected compound with hydrochloric acid in diethyl ether solvent, followed by neutralization with sodium hydroxide and extraction with diethyl ether and water." ] } | |
Numéro CAS |
1404879-53-3 |
Nom du produit |
2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid |
Formule moléculaire |
C13H15Cl2NO4 |
Poids moléculaire |
320.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)


![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)